N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of hydrazine with an appropriate ester or acid chloride to form the hydrazide intermediate.
Bromination and Methoxylation: The hydrazide intermediate is then subjected to bromination and methoxylation reactions to introduce the 2-bromo-5-methoxyphenyl group.
Condensation Reaction: The final step involves a condensation reaction between the brominated methoxyphenyl hydrazide and 2-[4-(propan-2-yl)phenoxy]acetaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(2-fluoro-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(2-iodo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C19H21BrN2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-13(2)14-4-6-16(7-5-14)25-12-19(23)22-21-11-15-10-17(24-3)8-9-18(15)20/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
CEJZYFDCKDXINA-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.